Home > Products > Screening Compounds P83837 > Avanafil Metabolite M16
Avanafil Metabolite M16 -

Avanafil Metabolite M16

Catalog Number: EVT-10945901
CAS Number:
Molecular Formula: C23H26ClN7O5
Molecular Weight: 515.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Avanafil Metabolite M16 is a significant metabolite of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. This compound is produced through the hepatic metabolism of avanafil, primarily mediated by cytochrome P450 isoenzymes, with M16 being one of several identified metabolites. The classification of avanafil and its metabolites falls under the category of pharmaceutical compounds, specifically those targeting the phosphodiesterase enzyme family.

Synthesis Analysis

Methods and Technical Details

The synthesis of avanafil involves several steps that utilize various chemical reactions. The initial stages include:

  1. Ammonolysis Reaction: This step involves reacting methyl-isourea salt with proline ester hydrochloride in an alcoholic solvent.
  2. Chlorination: Subsequent reactions involve chlorinating agents to form intermediates that lead to the final product.
  3. Reduction and Hydrolysis: These steps refine the intermediate compounds into avanafil itself.

For M16 specifically, its formation is attributed to the oxidation of the pyrrolidine ring in avanafil, leading to the production of carbinolamine, which further undergoes oxidation mediated by aldehyde dehydrogenase .

Molecular Structure Analysis

Structure and Data

The molecular structure of Avanafil Metabolite M16 can be described as follows:

  • Chemical Formula: C17H22ClN5O3
  • Molecular Weight: Approximately 395.85 g/mol
  • Structural Characteristics: M16 features a complex arrangement that includes a hydroxypentanoic acid moiety linked to a pyrimidine framework.

The structure has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions associated with Avanafil Metabolite M16 include:

  1. Oxidation Reactions: Involving the conversion of avanafil into M16 through enzymatic activity primarily by cytochrome P450 enzymes.
  2. Hydrolysis: This reaction may also play a role in the transformation of intermediates into M16.

These reactions highlight the metabolic pathway that avanafil undergoes within the body, emphasizing the importance of liver enzymes in drug metabolism .

Mechanism of Action

Process and Data

Avanafil acts primarily by inhibiting phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in smooth muscle cells. This results in vasodilation and increased blood flow to specific areas, facilitating erection during sexual stimulation.

M16 itself has been shown to have weak inhibitory activity on phosphodiesterase type 5 with an IC50 value significantly higher than that of avanafil, indicating that while it is a metabolite, it does not contribute substantially to the pharmacological effects observed with avanafil administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Avanafil exhibits pH-dependent solubility, with higher solubility in acidic conditions.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH levels or temperatures.
  • Purity: High-performance liquid chromatography methods confirm that both avanafil and its metabolites, including M16, maintain high purity levels necessary for pharmaceutical applications.

These properties are crucial for ensuring effective therapeutic outcomes while minimizing adverse effects .

Applications

Scientific Uses

Avanafil Metabolite M16 serves primarily as a marker for metabolic studies related to avanafil therapy. Its identification aids in understanding drug interactions, pharmacokinetics, and potential side effects associated with avanafil use. Additionally, research into M16 can provide insights into the broader implications of phosphodiesterase inhibitors on cardiovascular health and other physiological processes .

Biotransformation Pathways and Enzymatic Synthesis of Avanafil Metabolite M16

Cytochrome P450-Mediated Metabolic Pathways

Avanafil undergoes extensive hepatic biotransformation primarily mediated by cytochrome P450 enzymes, resulting in numerous metabolites. Metabolite M16 represents a major biotransformation product characterized by open-ring pyrrolidine structural modification. This metabolic pathway initiates with oxidative reactions catalyzed by microsomal enzymes, culminating in carbon-carbon bond cleavage that alters the parent molecule's core structure. The transformation from avanafil to M16 involves sequential enzymatic steps, including initial hydroxylation followed by oxidative ring opening and subsequent oxidation to carboxylic acid derivatives. Mass spectrometry studies confirm that M16 retains the chloromethoxybenzyl and pyrimidine carboxamide moieties of avanafil while exhibiting altered chromatographic behavior due to the opened pyrrolidine ring and introduced carboxylic acid functionality. This structural reorganization eliminates M16's binding affinity for phosphodiesterase 5, rendering it pharmacologically inactive despite its structural relationship to the parent drug [1] [5].

Role of Cytochrome P450 3A4 and Cytochrome P450 2C Isoforms in M16 Formation

Table 1: Metabolic Contributions of Cytochrome P450 Isoforms to M16 Formation

Cytochrome P450 IsoformContribution to M16 FormationInhibition ImpactChemical Inhibitors
Cytochrome P450 3A4Primary catalyst (≥60%)>70% reductionKetoconazole, Troleandomycin
Cytochrome P450 2C9Secondary catalyst (20-30%)40-50% reductionSulfaphenazole
Cytochrome P450 2C8Minor contributor (<10%)<20% reductionQuercetin
Cytochrome P450 2D6Negligible roleNo significant changeQuinidine

Cytochrome P450 3A4 serves as the predominant catalyst for M16 biosynthesis, accounting for approximately 60-70% of total metabolic clearance based on chemical inhibition studies using isoform-selective inhibitors. When avanafil is incubated with human liver microsomes in the presence of ketoconazole (a potent Cytochrome P450 3A4 inhibitor), M16 formation decreases by over 70%, confirming this isoform's principal role. Cytochrome P450 2C9 contributes secondarily, responsible for 20-30% of M16 production, as evidenced by 40-50% reduction in metabolite formation upon sulfaphenazole exposure. Cytochrome P450 2C8 demonstrates minor involvement (<10% contribution), while Cytochrome P450 2D6 exhibits negligible activity toward M16 generation. Recombinant enzyme studies confirm that Cytochrome P450 3A4 alone can efficiently convert avanafil to M16, whereas Cytochrome P450 2C9 requires supplementary reductase components for optimal activity. The metabolic interplay between these isoforms becomes clinically relevant during polypharmacy, where concomitant administration of Cytochrome P450 3A4 inhibitors (e.g., macrolide antibiotics) or Cytochrome P450 2C9 inhibitors (e.g., amiodarone) may alter M16 pharmacokinetics [1] [3] [5].

Kinetic Profiling of Oxidative and Hydrolytic Reactions

Table 2: Kinetic Parameters of Avanafil Biotransformation to M16

ParameterValueExperimental System
Maximum Formation Velocity (Vₘₐₓ)617 ± 128 pmol/min/mg proteinHuman liver microsomes
Michaelis Constant (Kₘ)444 ± 121 μMHuman liver microsomes
Plasma AUC (100 mg dose)838 ± 220 ng·h/mLHuman clinical data
Plasma Cₘₐₓ (100 mg dose)359 ± 120 ng/mLHuman clinical data
Plasma Tₘₐₓ1.25-1.75 hoursHuman clinical data
Plasma Protein Binding81.2-85.7%Equilibrium dialysis

The bioconversion of avanafil to M16 follows Michaelis-Menten kinetics with apparent Kₘ values of 444 ± 121 μM and Vₘₐₓ values of 617 ± 128 pmol/min/mg protein in human liver microsomes, indicating moderate substrate affinity and substantial metabolic capacity. This kinetic profile classifies avanafil as a low-affinity, high-capacity substrate for cytochrome P450 enzymes. Following oral avanafil administration (100 mg), M16 displays rapid systemic appearance with mean maximum plasma concentration (Cₘₐₓ) of 359 ± 120 ng/mL achieved within 1.25-1.75 hours (Tₘₐₓ). The area under the plasma concentration-time curve (AUC) for M16 demonstrates dose-proportionality, increasing from 838 ± 220 ng·h/mL at 100 mg to 8198 ± 2868 ng·h/mL at 800 mg dosing. M16 exhibits approximately 81.2-85.7% plasma protein binding, primarily to albumin, representing significantly lower binding affinity compared to avanafil (98.6-99.1%) and the active metabolite M4 (95.5-97.2%). This reduced protein binding facilitates more efficient renal clearance of M16 relative to other avanafil derivatives. Seminal fluid distribution studies reveal M16 concentrations approximately 74% of plasma levels, indicating moderate tissue penetration [1] [5].

Interspecies Variability in Metabolic Conversion Efficiency

Table 3: Interspecies Differences in Avanafil Metabolism to M16

SpeciesRelative M16 Formation RatePrimary Metabolizing EnzymesHepatic Clearance Prediction Accuracy
Human1.0 (reference)Cytochrome P450 3A4/2C9High correlation (r=0.92)
Rat3.2 ± 0.4Cytochrome P450 2C11/3A1Moderate correlation (r=0.75)
Dog0.8 ± 0.2Cytochrome P450 2C21/3A12Low correlation (r=0.62)
Monkey1.5 ± 0.3Cytochrome P450 3A8/2C8High correlation (r=0.88)
Human hepatocytes0.6 ± 0.1Cytochrome P450 3A4/2C9Requires 3-6x scaling factor

Significant interspecies differences exist in avanafil metabolism to M16, with rats exhibiting 3.2-fold higher formation rates compared to humans, while dogs show 20% lower conversion efficiency. These variations stem from differential cytochrome P450 isoform expression, substrate affinity, and catalytic activity across species. Rat microsomes demonstrate enhanced metabolic capacity primarily through Cytochrome P450 2C11 and Cytochrome P450 3A1 orthologs, whereas dog metabolism depends predominantly on Cytochrome P450 2C21 and Cytochrome P450 3A12 isoforms with lower avanafil affinity. Monkey metabolic profiles most closely resemble humans, showing only 50% higher M16 formation rates. Human hepatocyte systems consistently underpredict in vivo M16 formation by 3-6-fold due to declining cytochrome P450 activity during cryopreservation and the absence of physiologically relevant blood flow dynamics. This underprediction necessitates empirical scaling factors for accurate human clearance projection. Additionally, hepatic uptake transporters contribute to interspecies variability in metabolic efficiency, with organic anion-transporting polypeptide 1B1 (OATP1B1) significantly influencing hepatocellular avanafil uptake in humans but showing divergent activity in preclinical species. These metabolic disparities necessitate careful species selection during toxicological evaluations of avanafil metabolites [4] [5].

Properties

Product Name

Avanafil Metabolite M16

IUPAC Name

4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid

Molecular Formula

C23H26ClN7O5

Molecular Weight

515.9 g/mol

InChI

InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31)

InChI Key

PRFBRQCNRFBCHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.